

Eupalin: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Eupahualin C

Cat. No.: B15596622

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Introduction

Eupalin is a naturally occurring flavonol, a class of flavonoids widely recognized for their diverse biological activities. Specifically, it is the 3-O-rhamnoside of the flavonoid eupalitin. This technical guide provides a detailed overview of the chemical structure and stereochemistry of Eupalin, alongside related data and generalized experimental protocols relevant to its study. While specific experimental data for Eupalin is limited in publicly accessible literature, this guide consolidates available information and presents data from closely related compounds to offer a comprehensive resource.

Chemical Structure and Properties

Eupalin is characterized by a flavonoid backbone, consisting of two phenyl rings (A and B) and a heterocyclic C ring. A rhamnose sugar moiety is attached at the C3 position of the C ring. The core flavonoid structure is eupalitin, which is substituted with hydroxyl and methoxy groups.

Table 1: Chemical Identifiers and Properties of Eupalin

Identifier	Value	Source
IUPAC Name	5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one	[1]
Alternate IUPAC Name	5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one	[2]
Chemical Formula	C ₂₃ H ₂₄ O ₁₁	[2]
Molecular Weight	476.43 g/mol	[2]
CAS Number	29617-75-2	[1]
ChEMBL ID	CHEMBL483203	[1]
PubChem CID	5458259	[2]
Canonical SMILES	<chem>C[C@H]1--INVALID-LINK--OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C(=C4)O)O)O">C@@HO</chem>	[2]
Isomeric SMILES	<chem>C[C@H]1--INVALID-LINK--OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C(=C4)O)O)O">C@@HO</chem>	[3]
InChI	InChI=1S/C23H24O11/c1-9-15(25)18(28)19(29)23(32-9)34-22-17(27)14-12(8-13(30-2)21(31-3)16(14)26)33-20(22)10-4-6-11(24)7-5-10/h4-9,15,18-19,23-26,28-29H,1-3H3/t9-,15-,18+,19+,23-/m0/s1	[2]

InChIKey

CXVSHWFUBVZVSW-
YPNBZCAISA-N[\[2\]](#)

Stereochemistry

The stereochemistry of Eupalin is defined by the chiral centers within the rhamnose sugar moiety. The IUPAC name specifies the stereoisomer as (2S,3R,4R,5R,6S), which corresponds to α -L-rhamnopyranose. This absolute configuration is crucial for its interaction with biological targets and overall activity. The molecule possesses 5 defined stereocenters.[\[4\]](#)

Visualization of Chemical Structure

Caption: Chemical structure of Eupalin (eupalitin 3-O-rhamnoside).

Experimental Data

Specific, experimentally derived quantitative data for Eupalin is not readily available in public databases. However, data for structurally similar flavonoid glycosides can provide an approximation of the expected spectral characteristics.

Table 2: Predicted and Analogous Spectroscopic Data

Data Type	Predicted/Analogous Value	Notes
¹ H NMR	Chemical shifts for the flavonoid core are expected in the aromatic region (δ 6.0-8.0 ppm). The rhamnose moiety will show signals in the δ 3.0-5.5 ppm range, with a characteristic methyl doublet around δ 1.0-1.3 ppm.	Based on general flavonoid glycoside spectra. [5] [6]
¹³ C NMR	Carbonyl (C4) signal around δ 178 ppm. Aromatic carbons from δ 90-165 ppm. Rhamnose carbons from δ 60-105 ppm, with the anomeric carbon (C1") around δ 100-104 ppm and the methyl carbon around δ 17-19 ppm.	Based on data for eupalitin-3-O-D-galactopyranoside and other flavonoid rhamnosides. [7] [8]
Mass Spectrometry	Expected $[M+H]^+$ at m/z 477.1391. Fragmentation would likely involve the loss of the rhamnose moiety (a neutral loss of 146 Da).	Predicted values.
UV-Vis Spectroscopy	Flavonols typically exhibit two major absorption bands. Band I (B-ring absorption) is expected in the 350-385 nm range, and Band II (A-ring absorption) in the 250-270 nm range.	General characteristics of flavonol glycosides. [9]
IR Spectroscopy	Characteristic peaks expected for hydroxyl groups (\sim 3400 cm^{-1}), a conjugated ketone (\sim 1650 cm^{-1}), aromatic C=C bonds (\sim 1600, 1500 cm^{-1}),	General characteristics of flavonoids. [9]

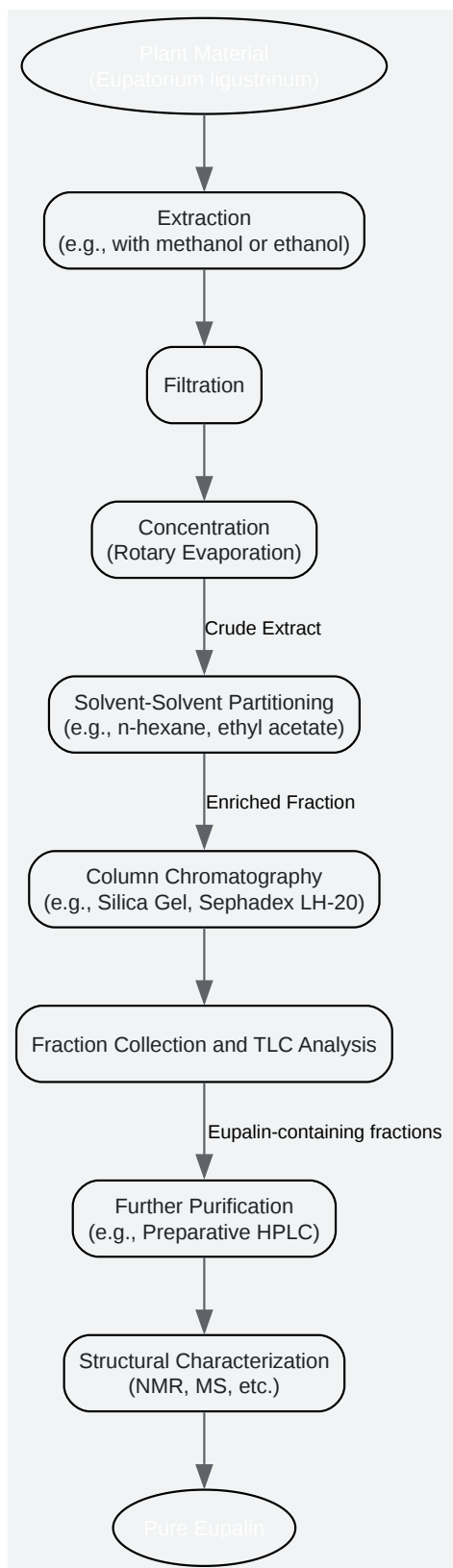
and C-O bonds (~1250, 1050 cm^{-1}).

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of Eupalin are not explicitly published. However, general methods for the extraction of flavonoids from plant sources and the synthesis of flavonoid O-glycosides are well-established.

General Protocol for Isolation of Flavonoids from Plant Material

This protocol is a generalized procedure and would require optimization for the specific isolation of Eupalin from *Eupatorium ligustrinum*.

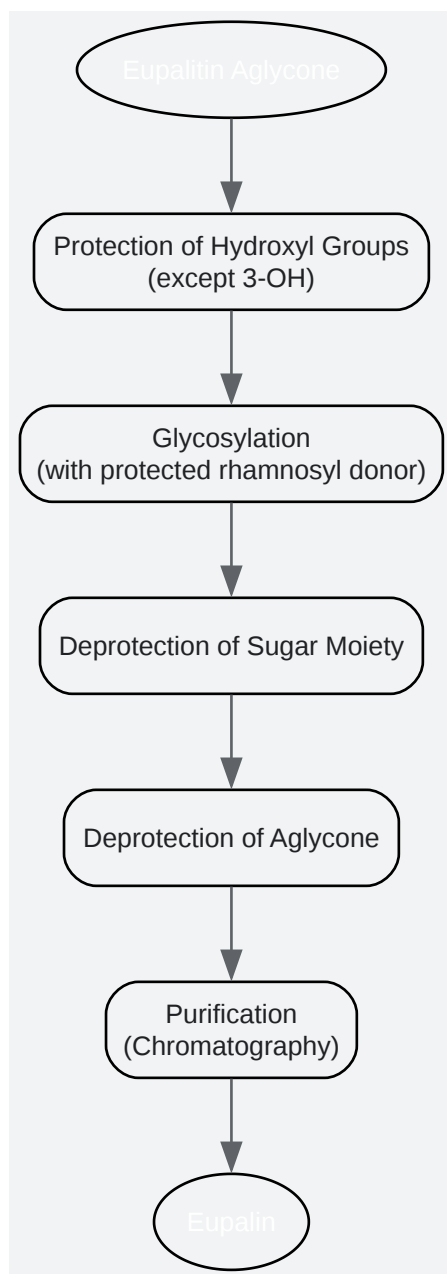


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Caption: Generalized workflow for the isolation of flavonoids from plant sources.

General Protocol for Synthesis of Flavonoid O-Glycosides

The chemical synthesis of flavonoid glycosides is a multi-step process often requiring protection and deprotection of hydroxyl groups to achieve regioselectivity.



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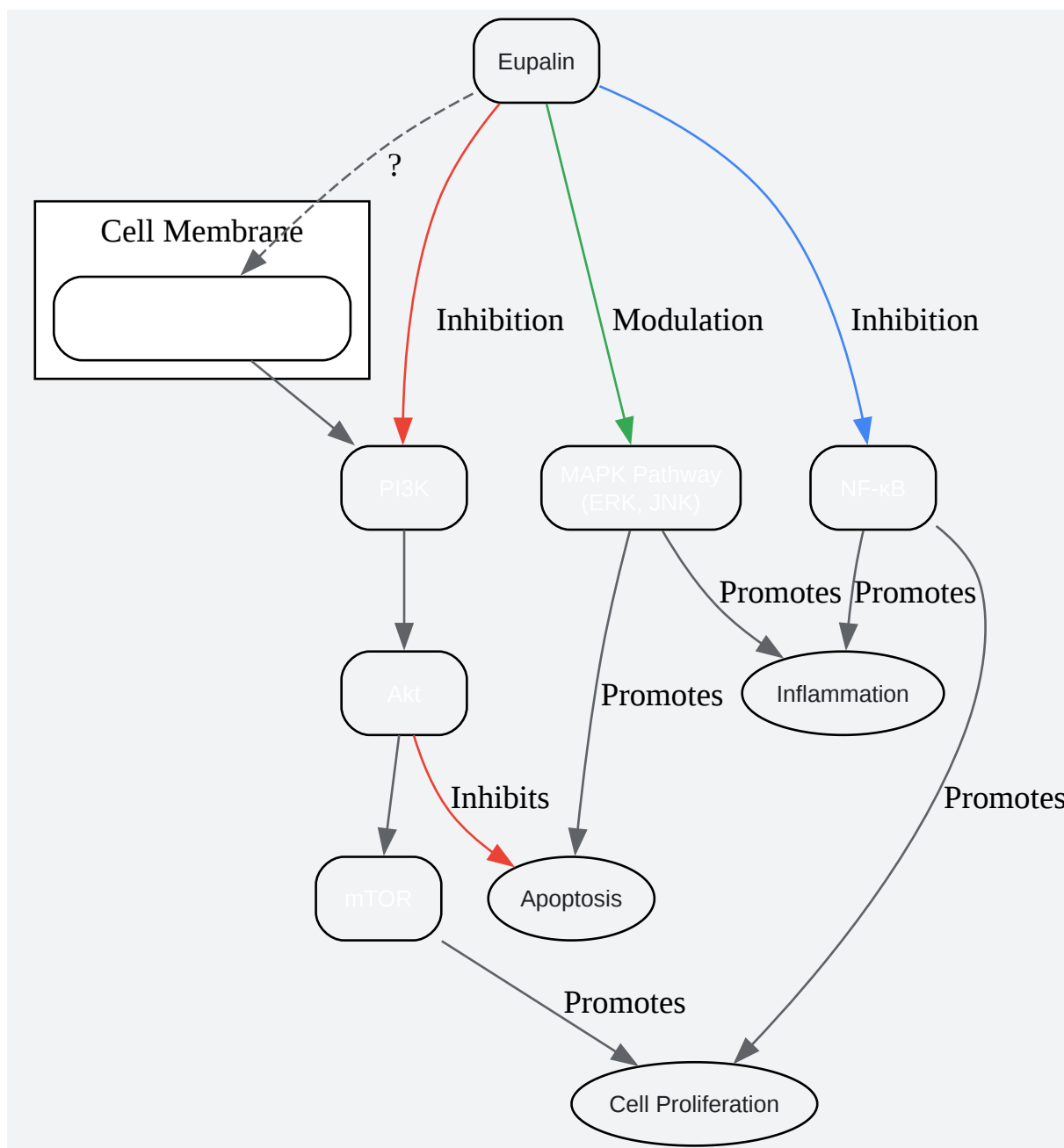
Caption: Generalized workflow for the chemical synthesis of flavonoid O-glycosides.

Biological Activity and Signaling Pathways

While the direct biological activities and signaling pathways of Eupalin are not extensively studied, the aglycone, eupatilin, has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties.[1] It has been reported to inhibit cancer cell proliferation and induce apoptosis.[2] Studies on eupatilin have implicated its role in modulating key signaling pathways.

Hypothetical Signaling Pathway

Based on the known activities of its aglycone, eupatilin, Eupalin may potentially modulate similar intracellular signaling cascades. The following diagram illustrates a hypothetical pathway. It is important to note that this is an extrapolation and requires experimental validation for Eupalin itself.



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Caption: Hypothetical signaling pathways potentially modulated by Eupalin, based on data from its aglycone, eupatilin.

Conclusion

Eupalin is a distinct flavonol glycoside with a well-defined chemical structure and stereochemistry. While comprehensive experimental data for this specific compound is sparse,

this guide provides a foundational understanding based on its known structural features and data from closely related analogs. The potential for biological activity, inferred from its aglycone, suggests that Eupalin could be a valuable molecule for further investigation in drug discovery and development. Future research should focus on obtaining detailed spectroscopic and crystallographic data for Eupalin, as well as elucidating its specific biological targets and mechanisms of action.

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